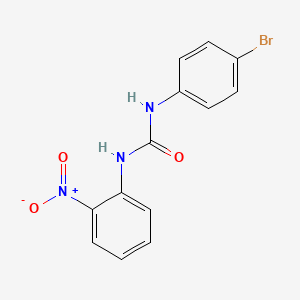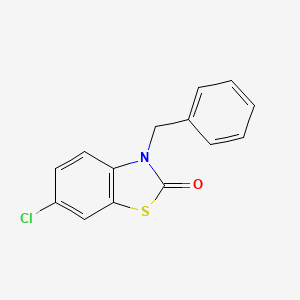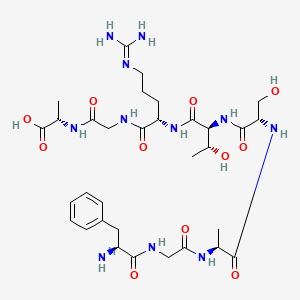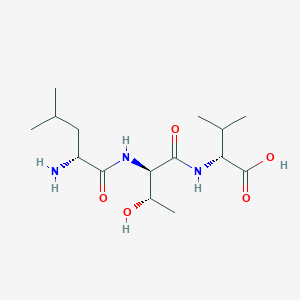![molecular formula C17H21O5P B14214587 Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate CAS No. 828268-22-0](/img/structure/B14214587.png)
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dibenzyl moiety and a (2R)-2,3-dihydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate can be synthesized through the esterification of dibenzyl phosphite with (2R)-2,3-dihydroxypropyl alcohol. The reaction typically involves the use of a catalyst such as trifluoromethanesulfonic acid (TfOH) under mild conditions. The reaction proceeds smoothly at elevated temperatures, such as 80°C in toluene .
Industrial Production Methods
Industrial production of dibenzyl phosphonates often involves the use of dibenzyl or tribenzyl phosphite as starting materials. These phosphites can be converted to the corresponding phosphonates through hydrogenolysis, which removes the benzyl groups under catalytic hydrogenation conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding phosphonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and molecular iodine (I₂).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with trifluoromethanesulfonic acid (TfOH) being a common catalyst.
Substitution: Nucleophiles such as amines, alcohols, and phenols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Hydrolysis: Phosphonic acids.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a prodrug, where the phosphonate group can be metabolized to release active pharmaceutical agents.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form stable complexes with metal ions and enzymes, influencing various biochemical pathways. The (2R)-2,3-dihydroxypropyl group enhances its solubility and bioavailability, making it effective in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl phosphite: Similar structure but lacks the (2R)-2,3-dihydroxypropyl group.
Dibenzyl phosphonate: Similar structure but lacks the hydroxyl groups.
Tribenzyl phosphite: Contains three benzyl groups instead of two.
Uniqueness
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate is unique due to the presence of both the dibenzyl and (2R)-2,3-dihydroxypropyl groups, which confer distinct chemical and biological properties. The hydroxyl groups enhance its reactivity and solubility, making it more versatile in various applications .
Propriétés
Numéro CAS |
828268-22-0 |
|---|---|
Formule moléculaire |
C17H21O5P |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(2R)-3-bis(phenylmethoxy)phosphorylpropane-1,2-diol |
InChI |
InChI=1S/C17H21O5P/c18-11-17(19)14-23(20,21-12-15-7-3-1-4-8-15)22-13-16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t17-/m1/s1 |
Clé InChI |
KZQCJXKVCOLYEG-QGZVFWFLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COP(=O)(C[C@@H](CO)O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)(CC(CO)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214517.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid](/img/structure/B14214520.png)




![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)
![1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14214552.png)
![3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14214567.png)



